![molecular formula C18H18N4O4S B3917497 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B3917497.png)
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate
Overview
Description
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of various bacteria, fungi, and viruses, and to have antitumor activity against various cancer cell lines. It has also been found to have anti-inflammatory and antioxidant properties, and to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate in lab experiments is its wide range of biological activities. This compound has been found to have antibacterial, antifungal, antiviral, and antitumor properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on various cell lines, and caution should be taken when handling this compound.
Future Directions
There are many potential future directions for research on 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate. One area of research could focus on the development of new synthetic methods for this compound, with the goal of improving its yield and purity. Another area of research could focus on the identification of new biological targets for this compound, with the goal of expanding its potential applications in scientific research. Additionally, further studies could be conducted to investigate the potential toxicity of this compound, with the goal of improving its safety for use in lab experiments.
Scientific Research Applications
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. It has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-25-18-10-15(11-21-22-12-19-20-13-22)6-9-17(18)26-27(23,24)16-7-4-14(2)5-8-16/h4-13H,3H2,1-2H3/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVXHVSGYZERS-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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